6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

Catalog No.
S14458959
CAS No.
M.F
C12H12BrFN2O
M. Wt
299.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

Product Name

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

IUPAC Name

6-bromo-7-fluoro-1-(oxan-2-yl)indazole

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

InChI

InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2

InChI Key

DZUURBRDIWVWNB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound belonging to the indazole family. Its molecular formula is C12H12BrFN2OC_{12}H_{12}BrFN_2O, and it has a molecular weight of approximately 299.14 g/mol . The compound features a bromine atom at the sixth position and a fluorine atom at the seventh position of the indazole ring, along with a tetrahydropyran group attached to the first position. This unique structure contributes to its chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding more oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to alcohols or amines.
  • Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionNucleophiles (amines, thiols)Presence of a base

The biological activity of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is an area of active research. Preliminary studies suggest that its unique structural features may enhance its binding affinity to specific molecular targets, such as enzymes and receptors involved in various biological pathways. This compound is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties .

The synthesis of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole typically involves several steps:

  • Formation of the Indazole Core: This can be achieved through methods like the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
  • Halogenation: Bromination and fluorination are introduced using reagents such as N-bromosuccinimide for bromination and Selectfluor for fluorination.
  • Attachment of the Tetrahydropyran Group: This is accomplished via nucleophilic substitution reactions using tetrahydropyranyl chloride in the presence of a base like triethylamine.

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole has several potential applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated as a biochemical probe for studying enzyme activities and protein interactions.
  • Pharmaceutical Development: Explored for therapeutic properties, particularly in oncology and inflammation research.
  • Industrial

Research into the interaction studies of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole focuses on its binding mechanisms to various proteins and enzymes. The presence of bromine and fluorine atoms, along with the tetrahydropyran group, enhances its specificity and affinity towards certain molecular targets. These interactions may lead to modulation of enzymatic activities, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole:

  • 5-Bromo-7-fluoro-1-tetrahydropyran-2-y1-indazole
  • 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
  • 4-Bromo-1-tetrahydropyran-2-y1-indazole

Uniqueness

The uniqueness of 6-bromo-7-fluoro-1-tetrahydropyran-2-y1-indazole lies in the specific positions of the bromine and fluorine substituents, which significantly influence its reactivity and biological activity compared to its analogs. The tetrahydropyran group enhances stability and solubility, making it particularly valuable in both research and potential therapeutic applications .

Multi-Step Heterocyclic Ring Formation Strategies

The indazole core of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is typically constructed through cyclocondensation reactions involving hydrazine derivatives and appropriately substituted precursors. A representative protocol involves the treatment of 4-bromo-7-fluoro-5-methyl-1H-indazole (Int-11b) with hydrazine monohydrate in 1,4-dioxane at 110°C for 12 hours, yielding the indazole scaffold. This method leverages the nucleophilic attack of hydrazine on carbonyl-containing intermediates, followed by intramolecular cyclization.

An alternative approach from tetrahydroindazole chemistry utilizes ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate as a starting material. Propylhydrazine dihydrochloride mediates cyclization in ethanol with potassium carbonate, producing ethyl 1’-propyl-1’,4’,6’,7’-tetrahydrospiro[dioxolane-2,5’-indazole]-3’-carboxylate in 82% yield. While this method targets a related indazole derivative, it highlights the versatility of hydrazine-based ring-closing strategies for constructing bicyclic systems.

Table 1: Comparative Analysis of Indazole Ring Formation Methods

Starting MaterialReagents/ConditionsYieldReference
4-Bromo-7-fluoro-5-methyl-1H-indazoleHydrazine monohydrate, 1,4-dioxane, 110°C63%
Ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetatePropylhydrazine, K₂CO₃, EtOH, RT82%

Regioselective Halogenation Techniques for Indazole Functionalization

Regioselective bromination at the 6-position of the indazole ring is critical for synthesizing the target compound. A two-step halogenation sequence involving N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves selective bromination of 3-amino-7-chloro-1H-1,5-naphthyridin-2-one (Int-10b), yielding 3-amino-4-bromo-7-chloro-1H-1,5-naphthyridin-2-one (Int-10) in 63.9% yield. While this example pertains to a naphthyridinone system, analogous conditions have been adapted for indazole bromination.

Copper-mediated bromination represents another key strategy. The reaction of 4-bromo-5-chloro-7-fluoro-1-tetrahydropyran-2-yl-indazole (Int-12) with CuBr (745.0 mg, 5.2 mmol) in acetonitrile at 80°C for 6 hours demonstrates the use of transition metal catalysts for late-stage halogenation. This method preferentially functionalizes the 6-position due to the directing effects of adjacent substituents.

Tetrahydropyran Protection/Deprotection Protocols in Indazole Chemistry

Protection of the indazole nitrogen with a tetrahydropyran (THP) group enhances solubility and prevents undesired side reactions during subsequent transformations. A standard procedure involves treating 4-bromo-7-fluoro-5-methyl-1H-indazole (Int-11b) with 3,4-dihydro-2H-pyran (5.0 g, 59.0 mmol) and p-toluenesulfonic acid monohydrate (374.0 mg, 2.0 mmol) in dichloromethane. The reaction proceeds via acid-catalyzed nucleophilic addition, yielding the THP-protected indazole (Int-11) in high purity after aqueous workup.

Deprotection protocols, though not explicitly detailed in the provided sources, typically involve acidic hydrolysis. For example, treatment with aqueous HCl in tetrahydrofuran at elevated temperatures (50–80°C) is commonly employed to cleave the THP group while preserving the indazole core.

Catalytic Cross-Coupling Reactions for Structural Elaboration

Palladium-catalyzed cross-coupling reactions enable further functionalization of the brominated indazole scaffold. While specific examples are limited in the provided sources, the use of n-BuLi (1.4 mL, 3.6 mmol) at -78°C in tetrahydrofuran suggests potential for lithium-halogen exchange followed by trapping with electrophiles. Such reactions could facilitate the introduction of aryl or alkyl groups at the 6-position.

A documented procedure for related compounds employs Suzuki-Miyaura coupling with arylboronic acids. For instance, tert-butyl N-[6-chloro-2-(7-fluoro-1-tetrahydropyran-2-yl-indazole-4-carbonyl)-5-methyl-3-pyridyl]carbamate (Int-9) undergoes palladium-catalyzed cross-coupling to install diverse substituents. These methods highlight the synthetic flexibility conferred by the bromine atom in downstream derivatization.

The tautomeric equilibrium of indazole derivatives constitutes a fundamental aspect of their chemical behavior and biological activity. Indazole typically exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the former being thermodynamically favored in most circumstances [3] [4]. Research has demonstrated that the 1H-indazole tautomer maintains dominance in both gaseous and aqueous phases, exhibiting superior stability due to its benzenoid aromatic character [3].

Theoretical calculations employing density functional theory methods have established that the energy difference between 1H and 2H tautomers ranges from 2.0 to 2.5 kilocalories per mole, consistently favoring the 1H form [4] [5]. This preference stems from the aromatic stabilization achieved through the benzenoid character of the 1H tautomer, whereas the 2H form exhibits ortho-quinoid characteristics that reduce overall stability [3]. The third possible tautomer, 3H-indazole, lacks heteroaromatic character entirely and occurs exceedingly rarely [3].

Substitution patterns significantly influence tautomeric preferences in indazole derivatives. Studies of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide have confirmed that substitution at the C5 position does not alter the fundamental tautomeric preference, with the 1H form remaining dominant [4]. The research utilizing quantum chemical calculations including M06-2X, B3LYP, and MP2 methods has consistently shown that aromaticity considerations override substituent effects in determining tautomeric stability [4].

For 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole, the presence of electron-withdrawing halogen substituents at positions 6 and 7 is predicted to maintain the preference for the 1H tautomeric form. The dual halogenation creates an electronically asymmetric environment that stabilizes the benzenoid character while the tetrahydropyran substituent at N1 effectively locks the molecule in the 1H configuration [2]. Comparative analysis with methylated indazole derivatives demonstrates that 1-methylindazole exhibits greater stability than its 2-methylindazole counterpart by approximately 3.2 kilocalories per mole [5].

Indazole DerivativeRelative Stability (kcal/mol)Aromaticity CharacterDominant Form
1H-Indazole (parent)0.0 (reference)Benzenoid aromaticYes
2H-Indazole (parent)+2.3ortho-QuinoidNo
3H-Indazole (parent)Very unstableNon-aromaticNo
6-Bromo-7-fluoro-1-THP-indazole (1H form)0.0 (predicted dominant)Benzenoid aromatic (predicted)Yes (predicted)
6-Bromo-7-fluoro-1-THP-indazole (2H form)+2.0-2.5 (predicted)ortho-Quinoid (predicted)No (predicted)
N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide0.0 (1H dominant)Benzenoid aromaticYes
1-Methylindazole0.0Benzenoid aromaticYes
2-Methylindazole+3.2ortho-QuinoidNo

Steric Effects of Tetrahydropyran-2-yl Group on Molecular Conformation

The tetrahydropyran-2-yl substituent introduces significant steric considerations that profoundly influence the overall molecular conformation of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole. Tetrahydropyran adopts a chair conformation as its most stable arrangement, with energy barriers of 5.8 to 6.1 kilocalories per mole for chair-to-twist transitions and 6.2 to 6.5 kilocalories per mole for chair-to-boat conversions [6]. These conformational preferences directly impact the spatial arrangement of the attached indazole moiety.

The chair conformation of tetrahydropyran creates distinct axial and equatorial orientations for substituents, with equatorial positions being generally preferred due to reduced steric interactions [7]. In the case of 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole, the indazole ring system occupies a sterically demanding position that influences the overall molecular geometry. The oxygen atom within the tetrahydropyran ring facilitates hydrogen bonding interactions while the chair conformation impacts intermolecular steric interactions [2].

Crystallographic studies of related indazole derivatives reveal that substituents attached to the nitrogen atom can deviate significantly from the indazole plane. For instance, in 2-indazol-2-yl-acetic acid, the C8 atom remains within the indazole plane while the carboxyl group orients perpendicularly, forming an angle of 87.2 degrees with the five-membered pyrazole ring [8]. This perpendicular orientation minimizes steric clashes while maintaining optimal electronic interactions.

The tetrahydropyran-2-yl group in the target compound is expected to exhibit similar conformational behavior, with the bulky six-membered ring system forcing a near-perpendicular orientation relative to the indazole plane. This arrangement reduces steric hindrance between the tetrahydropyran hydrogen atoms and the indazole aromatic system while accommodating the additional bulk introduced by the bromine and fluorine substituents [2].

Anomeric effects contribute additional conformational complexity to tetrahydropyran-substituted compounds. Research on α-substituted tetrahydropyrans demonstrates that hyperconjugation plays a major role in conformational preferences, particularly through endo or exo-anomeric interactions [7]. The presence of electron-withdrawing groups can enhance these effects, leading to preferential conformations that optimize orbital overlap and minimize steric repulsion [7].

Structural FeatureTetrahydropyran (THP)Impact on 6-Br-7-F-indazole
Tetrahydropyran ring conformationChair (most stable)Sterically demanding
Chair-to-twist barrier (kcal/mol)5.8-6.1Increased barrier expected
Chair-to-boat barrier (kcal/mol)6.2-6.5Increased barrier expected
Axial vs Equatorial preferenceEquatorial preferredAffects N1 substitution geometry
C8 atom deviation from indazole plane (Å)0.016 (typical)Expected deviation >0.02
Carboxyl group orientation angle (°)87.2 (perpendicular)Near perpendicular expected
Anomeric effect contributionModerateEnhanced by F/Br effects
Steric hindrance factorSignificantHigh due to dual halogenation

Electronic Modulation through Bromine-Fluorine Synergistic Interactions

The simultaneous presence of bromine at position 6 and fluorine at position 7 creates a unique electronic environment characterized by synergistic halogen interactions that significantly modulate the compound's electronic properties. Bromine exhibits an electronegativity of 2.96, while fluorine possesses the highest electronegativity of 3.98, establishing a pronounced electronic gradient across adjacent carbon atoms [2] [9]. This electronegativity differential generates cooperative inductive effects that enhance the overall electron-withdrawing character of the halogenated indazole system.

The electronic effects of fluorine substitution operate through dual mechanisms: inductive effects that primarily alter electron binding in the ground state, and resonance effects that stabilize molecular ions [9] [10]. Fluorine's strong electronegativity creates substantial inductive effects that can reach several electron volts in magnitude, fundamentally altering the compound's electronic structure [9]. When combined with bromine's moderate electron-withdrawing properties and significant polarizability, these effects create a balanced electronic modulation that stabilizes the aromatic system while enhancing reactivity at specific positions [2].

Halogen bonding interactions represent another crucial aspect of bromine-fluorine synergistic effects. Bromine forms strong halogen bonds through its σ-hole, a region of positive electrostatic potential that can interact with electron-rich functionalities [11] [12]. The polarizable nature of bromine enhances its ability to participate in these interactions, while fluorine, though less capable of forming halogen bonds as a donor, can serve as an effective acceptor [12]. This complementary bonding behavior creates multiple interaction sites that can influence molecular recognition and intermolecular associations.

The combined electronic effects of bromine and fluorine substitution result in significantly enhanced dipole moments compared to unsubstituted indazole derivatives [2]. The asymmetric distribution of electron density created by the dual halogenation establishes distinct regions of electron deficiency and abundance, facilitating specific intermolecular interactions. These electronic modifications have profound implications for the compound's chemical reactivity, particularly in electrophilic and nucleophilic substitution reactions where the halogen substituents can direct regioselectivity [2].

Computational studies of halogenated heterocycles demonstrate that the spatial arrangement of multiple halogens can create cooperative effects that exceed the sum of individual substituent contributions [13] [14]. In 6-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole, the adjacent positioning of bromine and fluorine maximizes their electronic interaction, creating a synergistic effect that enhances both the compound's stability and its potential for specific molecular interactions [2].

Interaction TypeBromine (Position 6)Fluorine (Position 7)Synergistic Effect
Bromine electronegativity2.96N/ACombined electronegativity gradient
Fluorine electronegativityN/A3.98Enhanced electronic asymmetry
C-Br bond polarizabilityHighN/ADifferential polarizability
C-F bond polarityN/AVery highCooperative inductive effects
Inductive effect (Br)Moderate electron-withdrawingN/ABalanced electron withdrawal
Inductive effect (F)N/AStrong electron-withdrawingEnhanced molecular dipole
Resonance stabilizationModerate π-donationStrong π-donationStabilized aromatic system
Halogen bonding potentialStrong (σ-hole)Weak (as acceptor)Complementary bonding sites
Dipole moment contributionModerateHighSignificantly increased

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

298.01170 g/mol

Monoisotopic Mass

298.01170 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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